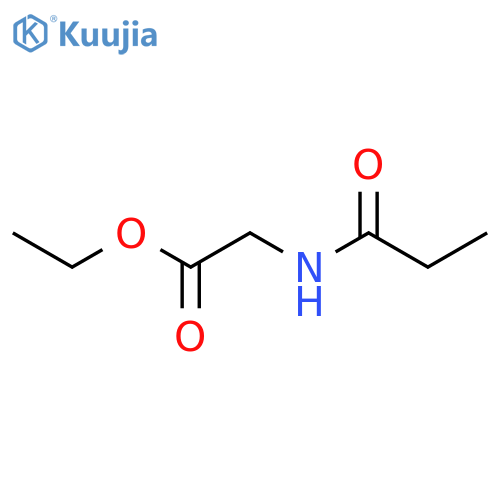Cas no 19039-01-1 (ethyl N-propionylglycinate)

ethyl N-propionylglycinate structure
商品名:ethyl N-propionylglycinate
ethyl N-propionylglycinate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-propanamidoacetate
- Ethyl N-propionylglycinate
- Ethyl 2-(propanoylamino)acetate
- N-propionylglycine ethyl ester
- XKFRTCBBCLBPOA-UHFFFAOYSA-N
- NE48411
- Glycine, N-(1-oxopropyl)-, ethyl ester
- ethyl N-propionylglycinate
-
- MDL: MFCD01343718
- インチ: 1S/C7H13NO3/c1-3-6(9)8-5-7(10)11-4-2/h3-5H2,1-2H3,(H,8,9)
- InChIKey: XKFRTCBBCLBPOA-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CNC(CC)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 145
- トポロジー分子極性表面積: 55.4
- 疎水性パラメータ計算基準値(XlogP): 0.1
ethyl N-propionylglycinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB417312-500 mg |
Ethyl N-propionylglycinate |
19039-01-1 | 500MG |
€165.80 | 2023-01-21 | ||
| TRC | E902593-100mg |
ethyl N-propionylglycinate |
19039-01-1 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E902593-50mg |
ethyl N-propionylglycinate |
19039-01-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
| Enamine | EN300-93383-0.5g |
ethyl 2-propanamidoacetate |
19039-01-1 | 95.0% | 0.5g |
$524.0 | 2025-02-21 | |
| Enamine | EN300-93383-10.0g |
ethyl 2-propanamidoacetate |
19039-01-1 | 95.0% | 10.0g |
$2884.0 | 2025-02-21 | |
| Enamine | EN300-93383-1g |
ethyl 2-propanamidoacetate |
19039-01-1 | 95% | 1g |
$671.0 | 2023-09-01 | |
| Enamine | EN300-93383-10g |
ethyl 2-propanamidoacetate |
19039-01-1 | 95% | 10g |
$2884.0 | 2023-09-01 | |
| abcr | AB417312-500mg |
Ethyl N-propionylglycinate; . |
19039-01-1 | 500mg |
€173.00 | 2024-06-07 | ||
| abcr | AB417312-5g |
Ethyl N-propionylglycinate; . |
19039-01-1 | 5g |
€445.00 | 2024-06-07 | ||
| abcr | AB417312-1g |
Ethyl N-propionylglycinate; . |
19039-01-1 | 1g |
€197.00 | 2024-06-07 |
ethyl N-propionylglycinate 関連文献
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Ping Tong Food Funct., 2020,11, 628-639
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
19039-01-1 (ethyl N-propionylglycinate) 関連製品
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:19039-01-1)ethyl N-propionylglycinate

清らかである:99%
はかる:5g
価格 ($):364.0